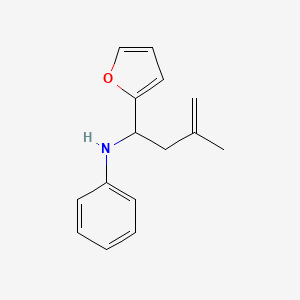

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine, also known as FMBA, is an aromatic heterocyclic compound with a diverse range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMBA.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactivity

Furan derivatives have been extensively studied for their unique reactivity in organic synthesis. For instance, Mironov et al. (2016) described the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, leading to the formation of structurally complex and diverse spiro compounds. These reactions are highly regio- and stereoselective, showcasing the potential of furan derivatives in the synthesis of intricate molecular architectures (Mironov, Bagryanskaya, & Shults, 2016).

Pharmacological Applications

Some furan derivatives have shown promising pharmacological properties. Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities. This study highlighted the potential of furan-based compounds in developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Material Science

Furan derivatives also find applications in material science. For instance, Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the versatility of furan derivatives in the synthesis of electroactive polymers. These materials exhibit promising properties for applications in electronics and as advanced materials (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).

Synthesis of Heterocycles

Furan derivatives are key intermediates in the synthesis of various heterocycles, which are crucial in drug development and other areas. Friedrich et al. (2002) demonstrated the use of furan derivatives in synthesizing trisubstituted pyrroles, a class of compounds with significant chemical and biological relevance (Friedrich, Wächtler, & Meijere, 2002).

Antimicrobial and Nematicidal Activities

Furan derivatives have been explored for their biological activities, including antimicrobial and nematicidal properties. Reddy et al. (2010) synthesized a series of furan-based compounds and evaluated their nematicidal and antimicrobial activities, identifying several compounds with significant efficacy. This research opens up new avenues for the development of furan-based bioactive compounds (Reddy, Rao, Yakub, & Nagaraj, 2010).

Eigenschaften

IUPAC Name |

N-[1-(furan-2-yl)-3-methylbut-3-enyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(2)11-14(15-9-6-10-17-15)16-13-7-4-3-5-8-13/h3-10,14,16H,1,11H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBSQOXSUKTXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CO1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389860 |

Source

|

| Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

CAS RN |

354552-07-1 |

Source

|

| Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

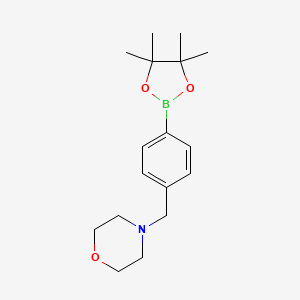

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)

![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)